Product packaging for 2-Furanol, tetrahydro-4-methyl-(Cat. No.:CAS No. 34314-85-7)

2-Furanol, tetrahydro-4-methyl-

Cat. No.: B14691331
CAS No.: 34314-85-7
M. Wt: 102.13 g/mol
InChI Key: GUVYMUAZCMZDPM-UHFFFAOYSA-N
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Description

Significance of the Tetrahydrofuran (B95107) Ring System in Organic Chemistry

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a foundational structural motif in organic chemistry. wikipedia.org Its significance stems from its prevalence in a vast array of biologically active natural products, including lignans, acetogenins (B1209576), and polyketides. wikipedia.orgnih.gov This ubiquity has made the THF moiety a subject of intense research and a key target in synthetic chemistry. researchgate.net

The structural importance of the tetrahydrofuran ring is multifaceted. It serves as a crucial building block in the construction of complex molecules. nih.gov The stereochemistry of the ring and its substituents plays a critical role in the biological activity of the parent molecule, influencing how it interacts with biological targets. wisdomlib.org The development of stereoselective methods for the synthesis of substituted tetrahydrofurans is a major focus in modern organic synthesis, with numerous strategies developed, including nucleophilic substitution reactions, cycloadditions, and rearrangements of other ring systems. nih.govacs.org

Furthermore, the tetrahydrofuran ring itself can be a versatile starting material for various chemical transformations. Ring-opening reactions of THF, for example, can lead to the stereospecific synthesis of acyclic molecules. acs.orgacs.org The parent compound, tetrahydrofuran, is also a widely used aprotic, moderately polar solvent in both laboratory and industrial settings, capable of dissolving a wide range of compounds and facilitating important reactions like those involving Grignard reagents and hydroborations. wikipedia.org

Overview of Hydroxylated Tetrahydrofuran Derivatives in Chemical Sciences

Hydroxylated tetrahydrofuran derivatives, known as tetrahydrofuranols, represent a particularly important subclass of THF-containing compounds. These molecules feature one or more hydroxyl (-OH) groups attached to the tetrahydrofuran core, which significantly influences their chemical properties and reactivity.

The presence of the hydroxyl group makes these compounds key intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nih.govorganic-chemistry.org The hydroxyl group can be readily converted into other functional groups, providing a handle for further molecular elaboration.

The synthesis of hydroxylated tetrahydrofurans is an active area of research, with a focus on controlling the stereochemistry of the resulting products. nih.gov Numerous methods have been developed for their preparation, including the oxidative cyclization of dienes and the intramolecular addition of alcohols to epoxides. nih.gov Recently, more environmentally friendly methods have been explored, such as the heating of chloropolyols in water, which can produce functionalized tetrahydrofuranols with high stereoselectivity and obviates the need for complex protecting group strategies. organic-chemistry.orgorganic-chemistry.org These advances continue to expand the toolkit available to chemists for accessing these valuable and structurally diverse molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B14691331 2-Furanol, tetrahydro-4-methyl- CAS No. 34314-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34314-85-7

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

4-methyloxolan-2-ol

InChI

InChI=1S/C5H10O2/c1-4-2-5(6)7-3-4/h4-6H,2-3H2,1H3

InChI Key

GUVYMUAZCMZDPM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1)O

Origin of Product

United States

The Chemical Compound: 2 Furanol, Tetrahydro 4 Methyl

Stereoselective and Enantiopure Synthesis Strategies

The controlled synthesis of chiral tetrahydrofuranols is paramount for their application in pharmaceuticals and as fine chemicals. Various strategies have been developed to achieve high levels of stereoselectivity and enantiopurity.

Chemoenzymatic Approaches for Chiral Tetrahydrofuranols and Derivatives

Chemoenzymatic methods, particularly kinetic resolutions catalyzed by lipases, have proven to be powerful tools for obtaining enantiomerically enriched tetrahydrofuranols and their precursors. These enzymes can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer and the acylated product.

Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are frequently employed due to their broad substrate scope and high enantioselectivity in organic solvents. The enzymatic kinetic resolution of racemic furan-based alcohols, which are precursors to tetrahydrofuranols, has been demonstrated. For instance, the lipase-catalyzed asymmetric acylation of various 1-furylethanols can proceed with high enantioselectivity. researchgate.net The efficiency of these resolutions is often dependent on the acyl donor, solvent, and temperature. bit.edu.cn

Dynamic kinetic resolution (DKR) represents an even more efficient approach, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer. nih.gov This has been successfully applied to a variety of chiral alcohols, showcasing the potential for highly efficient production of enantiopure tetrahydrofuranol precursors. dntb.gov.ua

Table 1: Lipase-Catalyzed Kinetic Resolution of Furan-Based Alcohols This table is representative of typical results in the field and is based on data from cited literature.

Substrate Lipase Acyl Donor Solvent Conversion (%) Enantiomeric Excess (ee %) of Product Reference
rac-1-(Furan-2-yl)ethanol CAL-B Vinyl acetate Diisopropyl ether ~50 >99 researchgate.net
rac-1-Phenylethanol Subtilisin Carlsberg Isopropenyl acetate Toluene >99 (DKR) 99 nih.gov
rac-Salsolinol Precursor Candida antarctica lipase A Phenyl allyl carbonate Toluene 50 98 researchgate.net

Diastereoselective Reaction Pathways in Tetrahydrofuranol Formation

The construction of the tetrahydrofuran (B95107) ring with specific relative stereochemistry is crucial. Numerous diastereoselective methods have been developed to control the formation of multiple stereocenters.

One common strategy involves the cyclization of acyclic precursors. For example, radical cyclizations of unsaturated alcohols can be influenced by Lewis acids to control the diastereoselectivity in the formation of 2,4-disubstituted tetrahydrofurans. In the absence of a Lewis acid, the trans-isomer is typically favored, while the addition of trialkylaluminum can reverse the selectivity to favor the cis-isomer.

Another powerful approach is the palladium-catalyzed Hayashi–Heck arylation followed by a rhodium-catalyzed hydroformylation. This two-step sequence has been used to synthesize anti-2,4-disubstituted tetrahydrofurans with high regio- and diastereoselectivity. acs.org Additionally, thermally induced cascade reactions of 1,5-dienes bearing tert-butyl carbonates can yield 2,3,4-trisubstituted tetrahydrofurans through a sequence of Cope rearrangement, Boc deprotection, and oxy-Michael addition. nih.govresearchgate.net

Table 2: Diastereoselective Synthesis of Substituted Tetrahydrofurans This table summarizes various diastereoselective methods and their outcomes based on cited literature.

Method Starting Material Product Substitution Diastereomeric Ratio (dr) Yield (%) Reference
Radical Cyclization with Lewis Acid Unsaturated alcohol 2,4-disubstituted Reversed from trans to cis Moderate
Pd-catalyzed Heck / Rh-catalyzed Hydroformylation 2,3-Dihydrofuran anti-2,4-disubstituted High Good acs.org
Thermal Cascade of 1,5-diene 1,5-Diene-tert-butyl carbonate 2,3,4-trisubstituted High Moderate to Good nih.gov
Iodocyclization γ,δ-Unsaturated alcohol 2,5-polysubstituted Excellent High chemistryviews.org

Reduction Chemistry for Tetrahydrofuranol Scaffolds

Reduction of cyclic precursors, particularly lactones, is a direct and effective method for the synthesis of tetrahydrofuranols.

Borane-Mediated Reduction of Lactone Precursors to Tetrahydrofuranols

Borane (B79455) reagents, such as borane-methyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) complex (B-THF), are highly effective for the reduction of lactones to the corresponding cyclic hemiacetals (furanols) or diols. The reduction of γ-lactones is a common method for preparing tetrahydrofuranols.

The hydrogenation of γ-valerolactone, a bio-based platform chemical, can lead to 2-methyltetrahydrofuran, which exists in equilibrium with its tautomer, tetrahydro-4-methyl-2-furanol. rsc.org This reaction is typically carried out using a heterogeneous catalyst, such as ruthenium on carbon (Ru/C), under hydrogen pressure. While this specific example focuses on full reduction to the ether, careful control of reaction conditions, or the use of less reactive borane reagents, can favor the isolation of the intermediate furanol.

Synthesis of Polynitroalkoxy- and Polynitromethyltetrahydrofuranols from 2-Furanols

The synthesis of polynitroalkoxy- and polynitromethyltetrahydrofuranols represents a specialized area of energetic materials chemistry. While direct methods starting from 2-furanols are not extensively documented in the public domain, general principles for the synthesis of energetic materials can be considered. The introduction of nitro groups is a key step in producing energetic compounds. purdue.edu

The synthesis of cyclic nitramines, for instance, often involves the nitration of pre-existing heterocyclic scaffolds. dtic.mil A hypothetical approach for the synthesis of polynitro-substituted tetrahydrofuranols could involve the reaction of a suitable tetrahydrofuranol derivative with nitrating agents. The introduction of nitro groups onto an alkyl side chain (polynitromethyl) or an alkoxy side chain would likely proceed through nucleophilic substitution reactions with nitro-containing electrophiles or through oxidation of appropriate precursors. The stability and reactivity of the tetrahydrofuran ring under these strongly oxidative or acidic conditions would be a critical consideration.

Cycloaddition and Ring-Closure Reactions in Tetrahydrofuranol Construction

Cycloaddition and ring-closure reactions represent powerful strategies for the convergent and stereocontrolled synthesis of the tetrahydrofuran ring system. These methods often allow for the rapid assembly of the core structure from acyclic precursors.

Nitrile Oxide Cycloadditions for Convergent Synthesis

Intramolecular nitrile oxide cycloaddition (INOC) reactions provide a robust method for the synthesis of fused isoxazolines, which can be subsequently converted to hydroxytetrahydrofurans. This approach typically involves the generation of a nitrile oxide from an oxime precursor, which then undergoes an intramolecular [3+2] cycloaddition with a tethered alkene. The resulting bicyclic isoxazoline (B3343090) can be reductively cleaved to afford the desired substituted tetrahydrofuranol.

A study on the intramolecular nitrile oxide cycloaddition of unsaturated oximino ethers demonstrated the formation of fused five- and six-membered ring ethers. The stereoselectivity of the reaction was found to be dependent on the ring size being formed, with trans-fused products being favored for five-membered rings. researchgate.net This suggests that a similar approach to 2-furanol, tetrahydro-4-methyl- could potentially yield specific diastereomers.

Intramolecular Cyclization Strategies for Fused Systems

Intramolecular cyclization of hydroxyalkenes is a common and effective method for the synthesis of tetrahydrofuranols. These reactions can be catalyzed by various reagents, including acids, bases, and transition metals. The regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical aspect and is often controlled by the nature of the substrate and the reaction conditions.

For the synthesis of 2-furanol, tetrahydro-4-methyl-, a substituted pent-4-en-1-ol derivative would be the logical precursor. For instance, 3-methylpent-4-en-1-ol could undergo an acid-catalyzed cyclization to yield 4-methyltetrahydrofuran-2-ol. However, controlling the stereochemistry at the newly formed chiral centers would be a key challenge.

A study by Mukaiyama and Inoki detailed the cobalt(II)-catalyzed aerobic oxidative cyclization of 5-hydroxy-1-alkenes to afford trans-2-hydroxymethyltetrahydrofurans with high diastereoselectivity. thieme-connect.com This method, while producing a hydroxymethyl substituent at the 2-position, highlights the potential for achieving high stereocontrol in intramolecular cyclizations leading to tetrahydrofuran rings.

Furthermore, the intramolecular cyclization of chloropolyols in water has been shown to be a concise and stereoselective method for synthesizing functionalized tetrahydrofuranols, avoiding the need for protecting groups. nih.gov This environmentally friendly approach demonstrates high regioselectivity and efficiency.

Michael Addition for Chiral Center Generation

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. In the context of tetrahydrofuranol synthesis, an intramolecular oxy-Michael addition can be employed to construct the heterocyclic ring and simultaneously generate new chiral centers.

A potential strategy for the synthesis of 2-furanol, tetrahydro-4-methyl- would involve a γ-hydroxy-α,β-unsaturated ester or ketone. For example, the conjugate addition of the hydroxyl group in a compound like (E)-5-hydroxy-4-methylpent-2-enoate would lead to the formation of the tetrahydrofuranone ring, which could then be reduced to the desired 2-furanol. The stereochemistry of the newly formed chiral centers at C4 and C5 would be influenced by the geometry of the double bond and the reaction conditions.

A study on the base- and acid-catalyzed intramolecular oxy-Michael reaction of chiral ε-hydroxy α,β-unsaturated ketones and esters demonstrated the effective formation of 2,5-disubstituted tetrahydrofurans. thieme-connect.com The stereochemical outcome was found to be dependent on the substrate and the catalyst, with the potential to selectively form either cis or trans isomers.

Regioselectivity and Stereocontrol in Tetrahydrofuranol Functionalization

Achieving high levels of regioselectivity and stereocontrol is paramount in the synthesis of complex molecules like substituted tetrahydrofuranols. The strategic functionalization of a pre-existing tetrahydrofuran ring or the controlled cyclization of an acyclic precursor are two primary approaches.

In the context of 2-furanol, tetrahydro-4-methyl-, controlling the relative and absolute stereochemistry of the hydroxyl group at C2 and the methyl group at C4 is crucial. The use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions are common strategies to achieve this.

For example, the diastereoselective synthesis of tetrahydrofurans through the reaction of γ,δ-epoxycarbanions with aldehydes has been reported to proceed with high diastereoselectivity, where the final product's stereochemistry is controlled by the relative rates of cyclization of the intermediate adducts. sci-hub.st This highlights how kinetic control can be exploited to favor the formation of a single diastereomer.

Radical cyclizations have also been shown to be effective in the diastereoselective synthesis of substituted tetrahydrofurans. The diastereoselectivity of these reactions can be influenced by the addition of Lewis acids, which can alter the preferred transition state geometry.

Below is a table summarizing the potential synthetic strategies for 2-Furanol, tetrahydro-4-methyl-, based on the discussed methodologies.

Methodology General Precursor Key Transformation Potential for Stereocontrol Relevant Findings
Nitrile Oxide Cycloaddition Substituted homoallylic aldoximeIntramolecular [3+2] cycloaddition followed by reductive cleavageGood to excellent, based on transition state models.Favors trans-fused products for five-membered rings. researchgate.net
Intramolecular Cyclization Substituted pent-4-en-1-olAcid- or metal-catalyzed cyclizationVariable, can be high with appropriate catalysts or directing groups.Cobalt-catalyzed aerobic cyclization gives high trans-selectivity. thieme-connect.com
Michael Addition γ-Hydroxy-α,β-unsaturated ester/ketoneIntramolecular oxy-Michael additionGood, dependent on substrate geometry and reaction conditions.Can selectively produce cis or trans isomers. thieme-connect.com

Derivatization and Structural Analogue Synthesis of the 2 Furanol, Tetrahydro 4 Methyl Motif

Synthesis of Substituted Tetrahydrofuranol Derivatives

The functionalization of the tetrahydrofuranol ring is a key strategy for modulating the properties of the parent compound. Alkyl and hydroxymethyl groups can be introduced at various positions, and the hydroxyl group can be converted into acetals and ketals, further expanding the diversity of accessible derivatives.

Alkyl and Hydroxymethyl Substitutions on the Tetrahydrofuran (B95107) Ring

The introduction of alkyl and hydroxymethyl groups onto the tetrahydrofuran ring can be achieved through various synthetic methodologies. One common approach involves the use of organometallic reagents to introduce alkyl groups. For instance, the reaction of a suitable tetrahydrofuran precursor bearing a leaving group with an organocuprate reagent can lead to the formation of a new carbon-carbon bond and the installation of an alkyl substituent.

Hydroxymethylation, the addition of a -CH2OH group, can be accomplished using formaldehyde (B43269) as a C1 source. wikipedia.org This reaction often proceeds via an initial deprotonation of an activated C-H bond on the tetrahydrofuran ring, followed by nucleophilic attack on the formaldehyde carbonyl. The resulting alkoxide is then protonated to yield the hydroxymethylated product. In some cases, hydroxymethylation can be a key step in the demethylation of certain compounds. wikipedia.org

The synthesis of substituted tetrahydrofurans can also be achieved through cyclization reactions of appropriately functionalized acyclic precursors. For example, γ-hydroxy alkenes can undergo palladium-catalyzed carboetherification with aryl bromides to form substituted tetrahydrofurans. nih.gov This method allows for the simultaneous formation of a C-C and a C-O bond. Furthermore, domino reactions catalyzed by Lewis bases have been developed to furnish 2,3,5-substituted tetrahydrofuran derivatives. rsc.org

A concise and stereoselective synthesis of functionalized tetrahydrofuranols can be achieved by heating readily available chloropolyols in water, which avoids the need for complex protecting group strategies. organic-chemistry.org Additionally, a redox-relay Heck reaction of cis-butene-1,4-diol can generate cyclic hemiacetals that serve as precursors to a range of disubstituted tetrahydrofurans. organic-chemistry.org

Table 1: Selected Methods for Alkyl and Hydroxymethyl Substitution of Tetrahydrofurans

Reaction TypeReagents and ConditionsProduct Type
Palladium-Catalyzed Carboetherificationγ-hydroxy alkenes, aryl bromides, Pd catalystSubstituted tetrahydrofurans
Domino Reaction3-oxo-4-(2-oxoindolin-3-ylidene) butanoates, allenoates, DABCO2,3,5-substituted tetrahydrofuran derivatives
Cyclization of ChloropolyolsChloropolyols, water, heatFunctionalized tetrahydrofuranols
Redox-Relay Heck Reactioncis-butene-1,4-diol, catalyst3-aryl tetrahydrofurans and other disubstituted tetrahydrofurans

Formation of Acetal (B89532) and Ketal Derivatives from Tetrahydrofuranols

The hydroxyl group of tetrahydrofuranols can be readily converted into acetal or ketal functionalities. This transformation is typically achieved by reacting the tetrahydrofuranol with an aldehyde or a ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with a second equivalent of the alcohol (in this case, another molecule of the tetrahydrofuranol or a different alcohol) to form the acetal. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the acetal product, water is often removed from the reaction mixture. libretexts.org

Cyclic acetals can be formed by reacting the tetrahydrofuranol with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.org The formation of acetals and ketals serves not only to protect the hydroxyl group during subsequent synthetic steps but can also introduce new structural elements and modify the biological activity of the parent molecule. The reaction is reversible, and the acetal or ketal can be hydrolyzed back to the original tetrahydrofuranol and the corresponding aldehyde or ketone by treatment with aqueous acid. libretexts.orgmasterorganicchemistry.com

An iron-catalyzed α-C(sp3)-H activation of cyclic ethers provides an efficient method for the synthesis of mixed acetals. organic-chemistry.org

Construction of Fused and Polycyclic Systems Incorporating Tetrahydrofuranols

Building upon the tetrahydrofuranol scaffold, more complex molecular architectures can be constructed. These include bis-tetrahydrofuran systems, furo[2,3-b]furanol skeletons, and derivatives that lead to other heterocyclic systems like pyrrolidine-2,5-diones.

Synthesis of Bis-tetrahydrofuran (bis-THF) Ligands and Architectures

Bis-tetrahydrofuran (bis-THF) moieties are found in a variety of natural products and are of interest as ligands in coordination chemistry. nih.gov A five-step synthesis of fused and attached bis-tetrahydrofurans has been developed from butadiene diepoxide. nih.gov This method utilizes two sequential palladium-catalyzed carboetherification reactions, each forming both a C-O and a C-C bond with high diastereoselectivity. nih.gov This approach allows for the straightforward installation of different substituents on the bis-THF framework by varying the aryl or alkenyl bromide coupling partners. nih.gov

Another approach to synthesizing bis(tetrahydrofurfuryl) ether (BTHFE) involves using (tetrahydrofuran-2-yl)methyl methanesulfonate (B1217627) as an intermediate, which has been shown to be a versatile starting material for creating tetrahydrofurfuryl ethers with bulky substituents. nih.gov

Table 2: Key Strategies for the Synthesis of Bis-THF Architectures

Starting MaterialKey ReactionProductReference
Butadiene diepoxideSequential Pd-catalyzed carboetherificationFused and attached bis-tetrahydrofurans nih.gov
Tetrahydrofurfuryl alcoholConversion to (tetrahydrofuran-2-yl)methyl methanesulfonate intermediateBis(tetrahydrofurfuryl) ether (BTHFE) nih.gov

Preparation of Furo[2,3-b]furanol Skeletons

The furo[2,3-b]furanone scaffold is present in numerous natural products with significant biological activities. uni-regensburg.de Several synthetic strategies have been developed to access this bicyclic system. One of the earliest methods involved the titanium(III)-catalyzed conversion of a nitro group in a lactone precursor to an aldehyde, which then cyclized to form the furo[2,3-b]furanone. uni-regensburg.de

More recent methods have focused on the construction of the related 3a,6a-dihydrofuro[2,3-b]furan derivatives through novel bicyclization reactions. nih.gov A highly efficient, catalyst-free method has been developed, and a coupled domino strategy allows for the direct construction of these skeletons from methyl ketones. nih.gov Additionally, the synthesis of furo[2,3-b]pyridine, a related heterocyclic system, has been achieved through various synthetic routes, including those starting from N-benzenesulfonylpiperidin-3-one. clockss.org

Derivatization to Analogues of Pyrrolidine-2,5-diones from Tetrahydrofuranol Precursors

While the direct conversion of tetrahydrofuranols to pyrrolidine-2,5-diones is not a commonly reported transformation, the structural motifs can be related through multi-step synthetic sequences. The synthesis of pyrrolidine-2,5-diones, also known as succinimides, is often achieved through the cyclization of appropriate precursors. For example, the reaction of an amino acid derivative with a dicarboxylic acid or its derivative can lead to the formation of the pyrrolidine-2,5-dione ring. researchgate.net

The synthesis of pyrrolidine-2,3-dione (B1313883) scaffolds, which are of interest for their anti-biofilm properties, has been reported. rsc.org These syntheses often involve multi-component reactions to build the heterocyclic core. jst-ud.vn It is conceivable that a tetrahydrofuranol precursor could be chemically modified through a series of ring-opening, functional group interconversion, and ring-closing steps to ultimately yield a pyrrolidine-2,5-dione analogue.

Modifications of the Hydroxyl Group in Tetrahydrofuranols (e.g., Etherification, Esterification)

The hydroxyl group of tetrahydrofuranols, such as 2-Furanol, tetrahydro-4-methyl-, represents a key functional handle for chemical modification. Derivatization of this group through reactions like etherification and esterification allows for the synthesis of a diverse range of structural analogues with modified physicochemical properties. These modifications are fundamental in various fields of chemical research, enabling the exploration of structure-activity relationships and the development of new compounds with tailored characteristics.

Etherification of 2-Furanol, tetrahydro-4-methyl-

The conversion of the hydroxyl group in 2-Furanol, tetrahydro-4-methyl- to an ether linkage can be achieved through several established synthetic methodologies. The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org This reaction typically involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide. wikipedia.orglibretexts.org For the etherification of 2-Furanol, tetrahydro-4-methyl-, the reaction would proceed by first treating the furanol with a strong base, such as sodium hydride (NaH), to generate the corresponding alkoxide. This is followed by the addition of a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether derivative. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions. wikipedia.org

Another effective method for the synthesis of tetrahydrofuranyl ethers involves the use of manganese(0) powder and carbon tetrachloride in tetrahydrofuran (THF). nih.gov This system has been shown to efficiently convert a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols, into their corresponding 2-tetrahydrofuranyl ethers under mild conditions. nih.gov The proposed mechanism involves the generation of a trichloromethyl radical via a single electron transfer from Mn(0) to CCl4, which then facilitates the etherification process. nih.gov This method is notable for its operational simplicity and tolerance of various functional groups. nih.gov

Below is a table summarizing representative etherification reactions for 2-Furanol, tetrahydro-4-methyl- based on established synthetic protocols.

EntryAlkylating AgentBase/Reagent SystemSolventReaction ConditionsProductYield (%)
1Methyl IodideNaHTHF0 °C to rt, 4 h2-Methoxy-4-methyl-tetrahydrofuran85
2Ethyl BromideNaHTHF0 °C to rt, 6 h2-Ethoxy-4-methyl-tetrahydrofuran82
3Benzyl BromideNaHTHFrt, 5 h2-(Benzyloxy)-4-methyl-tetrahydrofuran78
4Allyl BromideMn(0), CCl4THF65 °C, 2 h2-(Allyloxy)-4-methyl-tetrahydrofuran90

Note: The data in this table are representative examples based on general synthetic methods and may not reflect experimentally verified results for 2-Furanol, tetrahydro-4-methyl-.

Esterification of 2-Furanol, tetrahydro-4-methyl-

The hydroxyl group of 2-Furanol, tetrahydro-4-methyl- can also be readily converted into an ester functionality. The Fischer-Speier esterification is a widely employed method for this transformation, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orglibretexts.org This equilibrium-driven reaction is typically facilitated by using an excess of one of the reactants or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). organic-chemistry.org

For the esterification of 2-Furanol, tetrahydro-4-methyl-, the furanol would be refluxed with a chosen carboxylic acid in the presence of a catalytic amount of a strong acid. The reaction can be driven to completion by using an excess of the carboxylic acid or by azeotropic removal of water. This method is advantageous due to the direct use of carboxylic acids and the avoidance of more reactive and sensitive reagents like acid chlorides or anhydrides. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. organic-chemistry.orgmasterorganicchemistry.com

A summary of potential esterification reactions of 2-Furanol, tetrahydro-4-methyl- is presented in the table below.

EntryCarboxylic AcidCatalystSolventReaction ConditionsProductYield (%)
1Acetic AcidH₂SO₄ (cat.)TolueneReflux, 8 hTetrahydro-4-methyl-2-furanyl acetate88
2Propionic AcidTsOH (cat.)HexaneReflux, 10 hTetrahydro-4-methyl-2-furanyl propionate85
3Benzoic AcidH₂SO₄ (cat.)TolueneReflux, 12 hTetrahydro-4-methyl-2-furanyl benzoate80
4Isobutyric AcidTsOH (cat.)TolueneReflux, 10 hTetrahydro-4-methyl-2-furanyl isobutyrate82

Note: The data in this table are representative examples based on the Fischer-Speier esterification and may not reflect experimentally verified results for 2-Furanol, tetrahydro-4-methyl-.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Furanol, Tetrahydro 4 Methyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It provides information about the carbon-hydrogen framework of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Specific ¹H NMR spectral data for 2-Furanol, tetrahydro-4-methyl- is not available in the referenced materials. This analysis would typically provide information on the chemical environment of each proton, their connectivity through spin-spin coupling, and the stereochemistry of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Specific ¹³C NMR spectral data for 2-Furanol, tetrahydro-4-methyl- is not available. A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical shifts would indicate their functional groups and hybridization state.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures

While GC-MS is a common technique for identifying volatile and semi-volatile compounds in mixtures, no specific GC-MS data or chromatograms for 2-Furanol, tetrahydro-4-methyl- were found. This analysis would be useful for identifying its presence in natural products or reaction mixtures.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental composition. However, no HRMS data for 2-Furanol, tetrahydro-4-methyl- is currently available.

Infrared (IR) and Vibrational Spectroscopy for Functional Group Characterization

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Furanol, tetrahydro-4-methyl-, an IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the C-O-C ether linkage of the tetrahydrofuran (B95107) ring. However, specific IR spectral data for this compound is not available.

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

The primary challenge in the application of X-ray crystallography to compounds like 2-furanol, tetrahydro-4-methyl-, which may exist as a liquid at room temperature, is the growth of a suitable single crystal. This process can be a significant bottleneck in structural studies. nih.gov

In the absence of direct crystallographic data for 2-furanol, tetrahydro-4-methyl-, insights can be drawn from the crystal structures of related compounds. For instance, studies on protonated γ-butyrolactone have provided detailed structural parameters of the five-membered ring system. nih.gov The crystal structure of [(CH2)3OCOH]+[AsF6]- revealed a planar lactone moiety with specific C-C and C-O bond lengths and a significant enlargement of the endocyclic O1-C1-C2 angle upon protonation compared to the neutral starting material. nih.gov Such data from analogous structures can be used to build and refine molecular models of the title compound.

Table 1: Selected Crystallographic Data for Protonated γ-Butyrolactone Hexafluoroarsenate nih.gov

ParameterValue
C1-C2 Bond Length1.471(3) Å
C2-C3 Bond Length1.543(8) Å
O1-C1-C2 Angle115.7(2)°
O2-C1-C2 Angle128.3(2)°

This table presents selected bond lengths and angles from the X-ray crystal structure of protonated γ-butyrolactone hexafluoroarsenate, providing a reference for the geometry of a similar five-membered ring system.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for determining the absolute configuration and conformation of chiral molecules in solution. hebmu.edu.cnmdpi.com

The stereochemical assignment is typically achieved by comparing the experimentally measured spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration. hebmu.edu.cn A good agreement between the experimental and calculated spectra allows for a confident assignment of the molecule's absolute stereochemistry.

A pertinent example is the conformational and VCD analysis of (S)-methyl tetrahydrofuran-2-carboxylate. nih.govresearchgate.net In this study, Density Functional Theory (DFT) calculations were employed to predict the VCD spectra of different conformers. The comparison between the calculated and experimental VCD spectra allowed for the assignment of the observed spectral bands and provided insights into the conformational preferences of the molecule. nih.gov The accuracy of the predicted rotational strengths was found to be dependent on the choice of the density functional, with B3LYP, B1LYP, and B98 showing high correlation with the experimental data. nih.gov

For 2-furanol, tetrahydro-4-methyl-, which possesses at least two stereocenters, VCD spectroscopy would be an invaluable tool. By calculating the expected VCD spectra for all possible stereoisomers (e.g., (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R)), and comparing them to the experimental spectrum of an enantiomerically pure sample, the absolute configuration could be unequivocally determined.

Mass Selected Infrared-Vacuum Ultraviolet (IR-VUV) Spectroscopy for Conformational Studies

The conformational landscape of flexible molecules like substituted tetrahydrofurans can be complex, with multiple low-energy conformers coexisting at room temperature. umsystem.edu Mass-selected infrared-vacuum ultraviolet (IR-VUV) spectroscopy is a sophisticated technique that allows for the study of individual conformers of a molecule in the gas phase. acs.orgnih.gov

In this method, molecules are introduced into a high-vacuum environment, where they are cooled to very low temperatures in a supersonic jet. This cooling process "freezes" the molecules into their lowest energy conformations. The molecules are then ionized by a VUV laser, and the resulting ions are detected by a mass spectrometer. By tuning the wavelength of an IR laser and monitoring the fragmentation of the mass-selected ions, a conformer-specific IR spectrum can be recorded.

While direct IR-VUV studies on 2-furanol, tetrahydro-4-methyl- are not available in the literature, the principles of this technique have been applied to investigate the conformational preferences of various five-membered ring systems. umsystem.edu Such studies, often coupled with high-level quantum chemical calculations, provide detailed information on the torsional modes and puckering of the ring, as well as the orientation of substituents. umsystem.eduresearchgate.net This information is critical for understanding the molecule's reactivity and its interactions with other molecules. The infrared spectra of methyl-substituted tetrahydrofurans have been studied, providing a basis for assigning the vibrational frequencies of the title compound. udayton.edu

Computational Chemistry and Theoretical Investigations of Tetrahydrofuranol Systems

Density Functional Theory (DFT) for Conformational Landscapes and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the exploration of the conformational landscapes and relative stabilities of molecules. For substituted tetrahydrofuran (B95107) rings, such as that in 2-Furanol, tetrahydro-4-methyl-, DFT calculations can elucidate the preferred three-dimensional structures, or conformers, and the energy barriers between them.

The stability of a modeled structure can be assessed by its position on the potential energy surface. A thermodynamically stable phase corresponds to the global minimum on this surface. DFT-based methods, often coupled with algorithms like stochastic or genetic searches, are employed to locate these minima. For non-elemental compounds, the stoichiometry is an additional variable in the search for stable structures. The thermodynamic stability of a proposed structure can be further evaluated by calculating its energy relative to a convex hull of known stable phases.

Table 1: Comparison of Relative Energies for Tetrahydrofurfuryl Alcohol (THFA) Conformers Calculated at the B3LYP-D3(BJ)/aug-cc-pVTZ Level of Theory

ConformerRing ConformationSubstituent OrientationRelative Electronic Energy (kJ/mol)
IEnvelope (E)gauche (-)0.00
IITwist (T)gauche (-)0.28
IIITwist (T)gauche (+)1.01
IVEnvelope (E)gauche (+)1.42

This table is generated based on data for an analogous compound, tetrahydrofurfuryl alcohol, to illustrate the application of DFT in determining conformational stability. The values are representative of typical energy differences between conformers.

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical analysis is crucial for understanding the intricate details of chemical reactions, including the identification of transient intermediates and high-energy transition states. For tetrahydrofuranol systems, computational methods can map out the entire reaction pathway, providing valuable information on reaction kinetics and mechanisms.

Studies on the ring-opening reactions of tetrahydrofuran (THF) catalyzed by frustrated Lewis pairs (FLPs) illustrate the power of these theoretical approaches. nih.gov DFT calculations have been used to model the potential energy surface of the reaction, identifying the reactant complex, transition state, and product. nih.gov By analyzing the geometry and energy of the transition state, researchers can understand the factors that control the reaction rate. nih.gov For example, in the FLP-mediated ring-opening of THF, the distance between the Lewis acidic and basic centers of the catalyst was found to be a key factor influencing the activation barrier. nih.gov

The activation strain model is another powerful tool used in conjunction with DFT to analyze reaction barriers. nih.gov This model deforms the reactants into their transition state geometries and calculates the associated strain energy, providing insights into how structural distortions affect reactivity. nih.gov For substituted tetrahydrofuranols like 2-Furanol, tetrahydro-4-methyl-, these computational techniques could be applied to study a variety of reactions, such as dehydration, oxidation, or ring-opening, predicting the most likely reaction pathways and the structures of the corresponding transition states. The transient nature of transition states makes them difficult to study experimentally, highlighting the importance of computational methods in this area. fossee.in

Table 2: Calculated Activation Energies for the Ring-Opening of Tetrahydrofuran (THF) by Different Catalysts

Catalyst SystemComputational MethodActivation Energy (kJ/mol)
Al/P-based FLPDFTRelatively Low
B/P-based FLPDFTSignificantly Higher
Ga/P-based FLPDFTIntermediate
In/P-based FLPDFTIntermediate
Tl/P-based FLPDFTHigh

This table is based on findings for the parent compound, tetrahydrofuran, to demonstrate the use of theoretical analysis in comparing reaction barriers.

Molecular Modeling and Quantum Chemical Calculations for Structure-Activity Relationship Studies

Molecular modeling and quantum chemical calculations are indispensable tools in drug discovery and materials science for establishing structure-activity relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity or material properties.

For tetrahydrofuran derivatives, SAR studies have been instrumental in the design of potent inhibitors for targets like HIV-1 protease. nih.gov In such studies, researchers synthesize a series of related compounds with systematic variations in their structure and then evaluate their biological activity. nih.gov Molecular modeling is used to rationalize the experimental findings by visualizing how the different structural modifications affect the binding of the molecule to its target. nih.gov For instance, the design of substituted tetrahydrofuran derivatives as HIV-1 protease inhibitors focused on promoting hydrogen bonding and van der Waals interactions with the active site of the enzyme. nih.gov

For 2-Furanol, tetrahydro-4-methyl-, SAR studies could be employed to explore its potential applications, for example, as a flavoring agent or a building block for pharmaceuticals. By systematically modifying the substituents on the tetrahydrofuran ring and calculating properties such as molecular electrostatic potential, dipole moment, and orbital energies, it would be possible to correlate these structural and electronic features with a desired activity. This approach provides valuable insights for the rational design of new molecules with enhanced properties. nih.govarxiv.org

Simulation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the structure, properties, and interactions of molecules containing hydroxyl groups, such as 2-Furanol, tetrahydro-4-methyl-. Computational simulations provide a detailed picture of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding.

Molecular dynamics (MD) simulations are a powerful technique for studying hydrogen bonding in the liquid phase. researchgate.netdntb.gov.ua By simulating the motion of a large ensemble of molecules over time, MD can reveal the dynamics of hydrogen bond formation and breaking, as well as the structure of the resulting hydrogen-bonded networks. researchgate.netdntb.gov.ua For example, MD simulations of liquid methanol (B129727) have shown that the molecules form long, chain-like structures through hydrogen bonding. dntb.gov.ua

In the case of 2-Furanol, tetrahydro-4-methyl-, intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen of the ring is possible. The strength and geometry of this internal hydrogen bond would significantly influence the conformational preferences of the molecule. Quantum chemical calculations can be used to quantify the strength of this interaction and to determine its effect on the molecule's structure and vibrational frequencies. The atoms-in-molecules (AIM) theory is a particularly useful tool for analyzing the topology of the electron density to characterize and quantify hydrogen bonds. researchgate.net

Environmental Transformations and Chemical Fate of Tetrahydrofuranols

Oxidative Degradation Pathways of Tetrahydrofuran (B95107) Derivatives

The oxidative degradation of tetrahydrofuran (THF), the parent compound of many tetrahydrofuranols, has been a subject of considerable study. These investigations provide a foundational understanding of the likely transformation pathways for its substituted derivatives, such as 2-Furanol, tetrahydro-4-methyl-. The degradation is often initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen (the α-position), which is a reactive site. This initiation is a key step in both chemical and biological degradation processes.

Studies on similar cyclic ethers, such as 4-methyltetrahydropyran (4-MeTHP), have shown that oxidative degradation is often initiated by the abstraction of a hydrogen atom from the C2 position. mdpi.com This process can lead to the formation of various oxidized products or even cleavage of the carbon-carbon bond, depending on the specific oxidant involved. mdpi.com While direct studies on 2-Furanol, tetrahydro-4-methyl- are limited, the principles derived from related compounds suggest that its degradation would follow similar oxidative pathways.

Formation of Oxidation Products such as Gamma-butyrolactone (B3396035) and Tetrahydro-2-furanol

A primary and well-documented pathway in the oxidative degradation of tetrahydrofuran is its conversion to gamma-butyrolactone (GBL). mdpi.comwikipedia.orgmdma.ch This transformation can be achieved through various chemical oxidation methods, including the use of oxidants like sodium bromate, hydrogen peroxide, and nitric acid. mdpi.commdma.ch The reaction typically proceeds through an unstable intermediate, 2-hydroxytetrahydrofuran, which is also known as tetrahydro-2-furanol. mdpi.comethz.ch

In this pathway, THF is first oxidized to form tetrahydro-2-furanol. This intermediate is a hemiacetal and is often unstable, readily undergoing further oxidation to the more stable lactone, gamma-butyrolactone. mdpi.com The efficiency and selectivity of this conversion to GBL can be influenced by factors such as the choice of catalyst, reaction temperature, and the concentration of the oxidizing agent. mdpi.com For instance, in catalytic systems using hydrogen peroxide, an over-oxidation process can occur at higher temperatures, leading to a decrease in the selectivity for GBL. mdpi.com

The biological degradation of THF by microorganisms, such as Rhodococcus ruber, is also proposed to proceed through the formation of tetrahydro-2-furanol, which is then converted to 4-hydroxybutanoate (B1227057) and subsequently enters into intermediary metabolism. ethz.ch Another potential intermediate in this microbial degradation pathway is 4-hydroxybutyraldehyde. ethz.ch

Key Oxidation Products from Tetrahydrofuran Degradation
PrecursorKey IntermediatePrimary Oxidation ProductReference
TetrahydrofuranTetrahydro-2-furanol (2-Hydroxytetrahydrofuran)Gamma-butyrolactone (GBL) mdpi.comethz.ch
Tetrahydrofuran4-Hydroxybutyraldehyde4-Hydroxybutanoate ethz.ch

Detection and Characterization of Tetrahydrofuranols in Environmental Matrices

The detection and characterization of tetrahydrofuranols and their derivatives in environmental matrices present analytical challenges due to their polarity and potential for transformation. Monitoring for furan (B31954) and its alkylated derivatives, such as 2-methylfuran (B129897) and 3-methylfuran, is of growing concern, particularly in heat-treated foods where they can form as contaminants. nih.govfoodcomplianceinternational.commerieuxnutrisciences.comeuropa.eu The European Commission has recommended monitoring for these compounds in various foodstuffs, highlighting the need for sensitive analytical methods. foodcomplianceinternational.commerieuxnutrisciences.com

While specific studies on the environmental monitoring of 2-Furanol, tetrahydro-4-methyl- are not widely documented, the approaches used for other furan derivatives in complex matrices like food can be adapted for environmental samples such as water, soil, and air. The analysis often involves sample extraction followed by chromatographic separation and detection. For instance, in the analysis of house dust and serum for flame retardants, sonication was used for extraction, followed by mass spectrometry. youtube.com The choice of extraction and cleanup methods is critical to remove interfering substances and concentrate the analyte of interest.

Analytical Techniques for Environmental Monitoring of Tetrahydrofuranol Species

A range of analytical techniques is available for the determination of tetrahydrofuran and its derivatives. The selection of a particular method depends on the matrix, the concentration of the analyte, and the required selectivity and sensitivity.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful and commonly used technique. osti.gov GC-MS provides high sensitivity and specificity, allowing for the identification and quantification of compounds at low levels. mdpi.comnih.gov For volatile compounds like THF and its derivatives, headspace GC is a suitable technique for analyzing their presence in various samples.

High-Performance Liquid Chromatography (HPLC) is another versatile technique used for the analysis of furan derivatives and other organic compounds. mdpi.comepa.gov HPLC can be particularly useful for less volatile or thermally labile compounds. Different detectors can be employed with HPLC, such as a photoconductivity detector, which offers sensitivity and selectivity for certain analytes. epa.gov

Other techniques that have been applied to the analysis of related compounds include Capillary Electrophoresis , Paper Spray Mass Spectrometry , and Fourier-Transform Infrared Spectroscopy (FT-IR) . mdpi.commdpi.com

Analytical Techniques for the Monitoring of Tetrahydrofuran and its Derivatives
Analytical TechniqueAbbreviationApplicationReference
Gas Chromatography-Mass SpectrometryGC-MSIdentification and quantification of oxidation products of THF; Determination of furan in baby food. mdpi.comnih.gov
Gas Chromatography-Flame Ionization DetectorGC-FIDDetermination of methyl alcohol in tetrahydrofuran. osti.gov
High-Performance Liquid ChromatographyHPLCDetermination of metsulfuron-methyl (B1676535) residues; Analysis of pectin (B1162225) esterification. mdpi.comepa.gov
Fourier-Transform Infrared SpectroscopyFT-IRDetermination of the degree of methylesterification in pectin. mdpi.com

Biological Relevance and Research into Biochemical Interactions of Tetrahydrofuranols

Enzyme Inhibition and Modulation Studies

The structural features of tetrahydrofuranols make them attractive candidates for the design of enzyme inhibitors. The oxygen atom in the ring can act as a hydrogen bond acceptor, and the substituents on the ring can be modified to achieve specific interactions with enzyme active sites.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family, and its overexpression is implicated in the survival of various cancer cells and resistance to chemotherapy. researchgate.netnih.gov Consequently, the development of Mcl-1 inhibitors is a significant area of cancer research. researchgate.net These inhibitors can be based on a variety of chemical scaffolds, including diverse heterocyclic systems. researchgate.net While macrocyclic compounds have been investigated as Mcl-1 inhibitors, a specific search of the scientific literature did not yield direct evidence of "2-Furanol, tetrahydro-4-methyl-" being investigated as an Mcl-1 inhibitor. google.com Future research may explore the potential of tetrahydrofuranol-based scaffolds for Mcl-1 inhibition.

The tetrahydrofuran (B95107) (THF) moiety is a key structural component in several potent inhibitors of the human immunodeficiency virus (HIV) protease, an enzyme essential for viral replication. nih.govnih.govrsc.org The bis-tetrahydrofuran (bis-THF) ligand, for instance, is a critical feature of the highly effective HIV protease inhibitor Darunavir. nih.govnih.gov This moiety contributes significantly to the inhibitor's high binding affinity and potency by engaging in extensive interactions with the backbone atoms of the protease active site. nih.gov

Researchers have synthesized and evaluated a variety of substituted tetrahydrofuran derivatives as P2 ligands for HIV-1 protease inhibitors. rsc.org These designs aim to enhance hydrogen bonding and van der Waals interactions within the S2 subsite of the enzyme. rsc.org X-ray crystallography studies of inhibitor-protease complexes have provided detailed insights into these binding interactions. rsc.org Molecular docking studies have also been employed to characterize the binding energies and interactions of bis-THF derivatives with both wild-type and mutant HIV-1 proteases. researchgate.net These computational approaches have shown that modifications to the THF-containing structures can improve binding to the wild-type protease and enhance interactions with drug-resistant mutant variants. researchgate.net

Inhibitor ComponentInteracting Residues in HIV-1 ProteaseType of InteractionReference
bis-Tetrahydrofuran (bis-THF)Arg-8′, Arg-87, Asp-29, Thr-26, Gly-27Hydrogen-bonding network nih.gov
Third THF ring of tris-THFGly-48Direct hydrogen bond nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has emerged as a significant target in cancer immunotherapy. nih.govnih.gov It catalyzes the degradation of the essential amino acid tryptophan, leading to a suppressed anti-tumor immune response. nih.gov While various small molecules have been developed to inhibit IDO1, a direct investigation of "2-Furanol, tetrahydro-4-methyl-" as an IDO1 inhibitor has not been reported in the reviewed scientific literature. The design of IDO1 inhibitors often involves scaffolds that can interact with the heme cofactor or the apo-form of the enzyme. nih.gov

Exploration of Biochemical Pathway Modulation

Beyond direct enzyme inhibition, tetrahydrofuranol-containing compounds have been studied for their ability to modulate key cellular pathways, particularly those involved in cell death and stress responses.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. mostwiedzy.pl Certain compounds containing a tetrahydrofuran ring have been shown to induce apoptosis in cancer cells. For example, some tetrahydrofuran-containing acetogenins (B1209576) can trigger apoptosis in human nasopharyngeal carcinoma cells by inducing endoplasmic reticulum stress. nih.gov This process involves the disruption of calcium homeostasis, leading to mitochondrial damage and ultimately, cell death. nih.gov

Another compound, 3,5,7-Trihydroxy-2-phenylchromen-4-one, sometimes abbreviated as THF in the literature, has demonstrated the ability to induce apoptosis in human lung and skin cancer cells. nih.govresearchgate.net This compound was found to enhance the production of reactive oxygen species (ROS) and modulate the mitochondrial membrane potential, both of which are key events in the apoptotic cascade. nih.govresearchgate.net It is important to note that this compound is structurally distinct from 2-Furanol, tetrahydro-4-methyl-.

In the context of oxidative stress, a study on tetrahydrofolate (also abbreviated as THF) showed that it could alleviate the inhibitory effects of oxidative stress on neural stem cell proliferation by activating the PTEN/Akt/mTOR signaling pathway. nih.gov This highlights the diverse roles that different "THF"-named compounds can play in cellular processes. The autoxidation of tetrahydrofuran itself can be influenced by various factors, including initiators and the presence of antioxidants. researchgate.net

Compound Class/NameBiological EffectCell Lines/Model SystemMechanismReference
Tetrahydrofuran-containing acetogeninsInduction of apoptosisHuman nasopharyngeal carcinoma cellsEndoplasmic reticulum stress, mitochondrial damage nih.gov
3,5,7-Trihydroxy-2-phenylchromen-4-one ("THF")Induction of apoptosis and necrosisHuman lung (A549) and skin (A431) cancer cellsIncreased ROS production, modulation of mitochondrial membrane potential nih.govresearchgate.net
Tetrahydrofolate (THF)Alleviation of oxidative stressNeural stem cellsActivation of PTEN/Akt/mTOR pathway nih.gov

Strategic Research Applications of Tetrahydrofuranol Chemistry

Tetrahydrofuranols as Versatile Chirons and Building Blocks in Complex Organic Synthesis

No specific research data is available for 2-Furanol, tetrahydro-4-methyl- in this application. While tetrahydrofuran (B95107) (THF) rings are important structural motifs and chiral THF derivatives are utilized as building blocks in medicinal chemistry, specific studies detailing the use of tetrahydro-4-methylfuran-2-ol as a chiron are not present in the reviewed literature.

Research in Flavor and Fragrance Chemistry Based on Structural Contributions

No specific research data is available for 2-Furanol, tetrahydro-4-methyl- in this application. The flavor and fragrance profiles of many furan (B31954) and pyran derivatives are well-documented; for instance, 2-methylfuran (B129897) is known for its chocolate-like odor. wikipedia.org However, there is no specific information linking the structure of tetrahydro-4-methylfuran-2-ol to particular flavor or fragrance characteristics.

Exploration in Agrochemical Research for Biological Activity

No specific research data is available for 2-Furanol, tetrahydro-4-methyl- in this application. Although various furan-containing compounds have been investigated for potential use in agriculture due to their biological activities, no studies were found that specifically evaluate the agrochemical properties of tetrahydro-4-methylfuran-2-ol.

Pharmaceutical Lead Compound Research and Development

No specific research data is available for 2-Furanol, tetrahydro-4-methyl- in this application. The furan nucleus is a component of numerous bioactive compounds and pharmaceuticals. utripoli.edu.ly However, research focusing on tetrahydro-4-methylfuran-2-ol as a lead compound, including any mechanistic understanding or synthetic challenges in a pharmaceutical context, is not available in the surveyed scientific literature.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are reported for 2-Furanol, tetrahydro-4-methyl- in academic research?

  • Answer: Synthesis often involves catalytic hydrogenation of furan precursors or reduction of ketone intermediates. For example, tetrahydrofuran derivatives can be synthesized via acid-catalyzed cyclization of diols or ketones under controlled conditions. Evidence from analogous compounds (e.g., tetrahydrofurfuryl alcohol) suggests the use of hydrogenation catalysts like Raney nickel or palladium on carbon . In cases where structural ambiguity arises (e.g., regioisomerism), rigorous NMR and X-ray crystallography are critical for confirmation .

Q. Which spectroscopic techniques are most effective for characterizing 2-Furanol, tetrahydro-4-methyl-?

  • Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming the tetrahedral geometry and methyl substitution at the 4-position. Coupling constants in 1^1H NMR can distinguish axial/equatorial conformers in the tetrahydrofuran ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., C5_5H10_{10}O2_2 with MW 102.13 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Key absorption bands for hydroxyl (3200–3600 cm1^{-1}) and ether (C-O-C, ~1120 cm^{-1) groups confirm functional groups .
    • Data Validation: Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy, particularly when resolving contradictions in spectral assignments .

Q. What safety protocols are recommended for handling 2-Furanol, tetrahydro-4-methyl- in laboratory settings?

  • Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to skin and inhalation hazards .
  • Ventilation: Use fume hoods to mitigate vapor exposure (risk code H333) .
  • Waste Disposal: Segregate chemical waste and collaborate with certified disposal agencies to avoid environmental contamination .
  • Emergency Measures: Neutralize spills with inert absorbents and avoid aqueous discharge .

Advanced Research Questions

Q. How can researchers resolve structural contradictions in tetrahydrofuranol derivatives, such as regioisomerism or stereochemical ambiguity?

  • Answer:

  • X-ray Crystallography: Definitive structural elucidation is achieved via single-crystal X-ray diffraction, resolving disputes over substituent positions (e.g., methyl at 4- vs. 5-position) .
  • Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometries, aiding in assignment when experimental data conflicts .
  • Comparative Analysis: Contrast synthesized compounds with commercial standards (e.g., CAS 97-99-4 for tetrahydrofurfuryl alcohol) to validate spectral data .

Q. What reaction conditions optimize the use of 2-Furanol, tetrahydro-4-methyl- as an intermediate in complex organic syntheses?

  • Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in ether-forming reactions .
  • Catalysis: Acidic or enzymatic conditions facilitate esterification or glycosylation, leveraging the hydroxyl group’s reactivity .
  • Temperature Control: Exothermic reactions (e.g., condensations) require gradual heating (<80°C) to prevent decomposition .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates products, while GC-MS monitors purity .

Q. How does the 4-methyl group influence the stability and reactivity of tetrahydro-2-furanol in ring-opening reactions?

  • Answer:

  • Steric Effects: The methyl group increases steric hindrance, slowing nucleophilic attacks at adjacent positions.
  • Electronic Effects: Electron-donating methyl substituents stabilize the oxonium ion intermediate in acid-catalyzed ring-opening, favoring specific regioselectivity .
  • Comparative Studies: Contrast with non-methylated analogs (e.g., tetrahydrofurfuryl alcohol) reveals altered kinetics and product distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.